molecular formula C12H22N2O2 B12835831 tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate CAS No. 79201-40-4

tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate

Cat. No.: B12835831
CAS No.: 79201-40-4
M. Wt: 226.32 g/mol
InChI Key: VZEAFYSZFSQSIW-UHFFFAOYSA-N
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Description

tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a tert-butyl group, a cycloheptylidene moiety, and a hydrazine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate typically involves the reaction of cycloheptanone with tert-butyl hydrazine carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. This involves optimizing the reaction conditions, using high-purity starting materials, and employing efficient purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study the effects of hydrazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate include other hydrazine derivatives, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its cycloheptylidene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research.

Properties

CAS No.

79201-40-4

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(cycloheptylideneamino)carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h4-9H2,1-3H3,(H,14,15)

InChI Key

VZEAFYSZFSQSIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCCCCC1

Origin of Product

United States

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